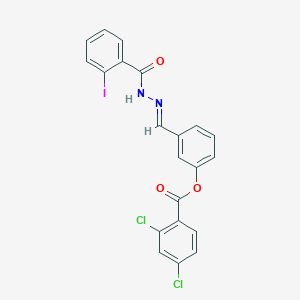![molecular formula C25H21BrN2OS2 B12015282 3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)
3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex heterocyclic molecule with a fused benzothiophene and pyrimidine core. Its systematic name is quite a mouthful, but let’s break it down:
- The benzothieno[2,3-D]pyrimidin part refers to the fused ring system, where the benzothiophene (a five-membered ring containing sulfur) and pyrimidine (a six-membered ring containing nitrogen) are connected.
- The 3-(4-Bromophenyl) group indicates a bromine-substituted phenyl ring attached at position 3 of the benzothieno[2,3-D]pyrimidin core.
- The 2-{[(2E)-3-phenyl-2-propenyl]sulfanyl} moiety represents a phenylpropenyl thioether side chain attached at position 2.
- This compound’s structural complexity suggests potential interesting properties and applications.
Vorbereitungsmethoden
Synthetic Routes:
Industrial Production: Unfortunately, there’s no widely reported industrial-scale production method for this compound. Research labs typically prepare it on a smaller scale for investigations.
Analyse Chemischer Reaktionen
Reactivity: This compound likely undergoes various reactions due to its functional groups (bromophenyl, phenylpropenyl, and thioether).
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified substituents or rearranged structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel materials.
Biology and Medicine: Investigating its biological activity (e.g., anticancer, antimicrobial, or anti-inflammatory effects) is crucial.
Industry: It might find applications in organic electronics, photovoltaics, or as ligands in coordination chemistry.
Wirkmechanismus
- Unfortunately, specific information about its mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other benzothieno[2,3-D]pyrimidin derivatives, such as those with different substituents or ring fusions, are worth comparing.
Uniqueness: Highlighting its unique features (e.g., specific functional groups, stereochemistry, or reactivity) will set it apart.
Eigenschaften
Molekularformel |
C25H21BrN2OS2 |
|---|---|
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H21BrN2OS2/c26-18-12-14-19(15-13-18)28-24(29)22-20-10-4-5-11-21(20)31-23(22)27-25(28)30-16-6-9-17-7-2-1-3-8-17/h1-3,6-9,12-15H,4-5,10-11,16H2/b9-6+ |
InChI-Schlüssel |
YOOQEARJDUHBNE-RMKNXTFCSA-N |
Isomerische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SC/C=C/C5=CC=CC=C5 |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015202.png)


![2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12015221.png)
![6-imino-N,11-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015224.png)



![Ethyl {[7-(cyanomethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12015247.png)

![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12015252.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)
![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
